(S)-(-)-Verapamil-d3Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

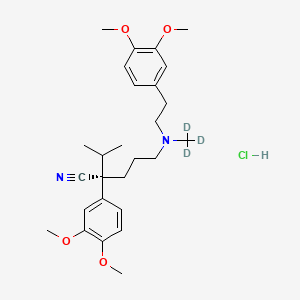

2D Structure

Properties

Molecular Formula |

C27H39ClN2O4 |

|---|---|

Molecular Weight |

494.1 g/mol |

IUPAC Name |

(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-(trideuteriomethyl)amino]-2-propan-2-ylpentanenitrile;hydrochloride |

InChI |

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1/i3D3; |

InChI Key |

DOQPXTMNIUCOSY-OVEJCBMJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC[C@@](C#N)(C1=CC(=C(C=C1)OC)OC)C(C)C)CCC2=CC(=C(C=C2)OC)OC.Cl |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (S)-(-)-Verapamil-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Verapamil-d3 Hydrochloride is a deuterated levorotatory stereoisomer of Verapamil, a phenylalkylamine class IV antiarrhythmic agent and L-type calcium channel blocker. Verapamil is administered clinically as a racemic mixture of its (S)- and (R)-enantiomers. The (S)-enantiomer, also known as levoverapamil, is established as the more pharmacologically active isomer, exhibiting significantly greater potency in blocking L-type calcium channels than its dextrorotatory counterpart.

This technical guide focuses on the core mechanism of action of (S)-(-)-Verapamil. The key functional aspects are dictated by the (S)-Verapamil molecule. The inclusion of deuterium atoms ("-d3") is a strategic modification primarily designed to alter the compound's pharmacokinetic profile by affecting its metabolism, a concept known as the "kinetic isotope effect". This alteration can lead to a more stable metabolic profile and potentially improved therapeutic characteristics.[1][2] The hydrochloride salt is utilized to enhance the compound's stability and solubility for formulation purposes. Therefore, the fundamental pharmacodynamic mechanism of (S)-(-)-Verapamil-d3 Hydrochloride remains the blockade of L-type calcium channels, driven by the (S)-Verapamil enantiomer.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The primary molecular target of (S)-(-)-Verapamil is the α1 subunit of the L-type voltage-gated calcium channel (CaV1.2), which is predominantly expressed in cardiac myocytes, sinoatrial (SA) and atrioventricular (AV) nodal cells, and vascular smooth muscle cells.[3]

(S)-Verapamil exhibits a state-dependent binding mechanism, showing a higher affinity for the channel in its open and inactivated states compared to the resting state. This property is crucial to its therapeutic efficacy and tissue selectivity. The binding is frequency- and voltage-dependent, meaning its inhibitory effect is more pronounced in tissues that undergo frequent depolarization, such as the rapidly firing cells of the SA and AV nodes and in cardiac muscle during tachycardia.

By binding to a specific site within the pore of the CaV1.2 channel, (S)-Verapamil physically occludes the channel, thereby inhibiting the influx of calcium ions (Ca²⁺) into the cell.[4] This reduction in intracellular Ca²⁺ concentration is the foundational event that leads to its therapeutic effects:

-

Negative Chronotropy: In the SA node, reduced Ca²⁺ influx slows the rate of phase 4 spontaneous depolarization, leading to a decrease in heart rate.

-

Negative Dromotropy: In the AV node, (S)-Verapamil slows conduction velocity and increases the refractory period, which is beneficial in controlling ventricular rate in supraventricular tachyarrhythmias.

-

Negative Inotropy: In cardiac myocytes, the influx of Ca²⁺ during the plateau phase of the action potential triggers a larger release of Ca²⁺ from the sarcoplasmic reticulum (calcium-induced calcium release), which is essential for excitation-contraction coupling. By inhibiting the initial Ca²⁺ influx, (S)-Verapamil reduces the force of myocardial contraction.

-

Vasodilation: In vascular smooth muscle cells, Ca²⁺ influx is a critical step for contraction. Blockade of CaV1.2 channels by (S)-Verapamil leads to smooth muscle relaxation, resulting in vasodilation, reduced peripheral resistance, and a decrease in blood pressure.

Pharmacological Data

While specific IC50 and Kd values for the (S)-(-)-enantiomer are less commonly reported than for the racemic mixture, the available data consistently demonstrate its superior potency. Racemic verapamil exhibits a wide range of IC50 values for L-type calcium channel blockade, generally in the nanomolar to low micromolar range, which is influenced by the experimental conditions.[3] Studies comparing the enantiomers have shown that (S)-Verapamil is approximately 10 to 20 times more potent than (R)-Verapamil in its cardiovascular effects.

| Parameter | Value (Racemic Verapamil) | Notes |

| IC50 (L-type Ca²⁺ Channel) | 250 nM - 15.5 µM[3] | Highly dependent on tissue type, channel state, and experimental conditions (e.g., holding potential, stimulation frequency). |

| Kd ([³H]-Verapamil binding) | ~50 nM (crude cardiac sarcolemma)[5] | Represents binding to high-affinity sites. Other studies have reported values in the low nanomolar to micromolar range depending on the membrane preparation and assay conditions.[6][7] |

| Stereoselectivity | (S)-enantiomer is ~10-20x more potent than (R)-enantiomer | Potency difference observed in electrophysiological and binding studies. |

Signaling Pathways and Physiological Effects

The mechanism of action of (S)-(-)-Verapamil is a direct blockade of an ion channel, which then leads to a cascade of physiological effects by interrupting downstream signaling that is dependent on calcium influx.

Signaling in Cardiac Myocytes

In cardiomyocytes, the influx of Ca²⁺ through CaV1.2 channels is the trigger for calcium-induced calcium release (CICR) from the sarcoplasmic reticulum (SR) via ryanodine receptors (RyR2). This amplified Ca²⁺ signal binds to troponin C, initiating the cross-bridge cycling of actin and myosin, leading to muscle contraction. (S)-Verapamil's blockade of CaV1.2 attenuates this entire process.

Signaling in Vascular Smooth Muscle Cells

In vascular smooth muscle, Ca²⁺ influx through CaV1.2 channels binds to calmodulin. The Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, enabling actin-myosin interaction and leading to vasoconstriction. (S)-Verapamil's blockade of this initial Ca²⁺ entry promotes vasodilation.

Experimental Protocols

The characterization of (S)-(-)-Verapamil's mechanism of action relies on key experimental techniques, primarily whole-cell patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the flow of ions through the CaV1.2 channels in single cells (e.g., isolated cardiomyocytes or cell lines expressing the channel) and to quantify the inhibitory effect of (S)-Verapamil.

Objective: To determine the IC50 of (S)-(-)-Verapamil for CaV1.2 channels.

Methodology:

-

Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue, or a cell line (e.g., HEK-293) stably expressing the human CaV1.2 channel subunits is cultured on glass coverslips.

-

Pipette and Solutions: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an internal solution mimicking the intracellular ionic environment (e.g., high K⁺, low Ca²⁺ with EGTA). The external bath solution contains physiological ion concentrations, with Ba²⁺ often substituted for Ca²⁺ to increase current amplitude and reduce calcium-dependent inactivation.

-

Gigaohm Seal and Whole-Cell Configuration: The micropipette is pressed against a cell, and gentle suction is applied to form a high-resistance "gigaohm" seal. A further pulse of suction ruptures the cell membrane under the pipette tip, establishing the whole-cell configuration, where the pipette interior is continuous with the cell cytoplasm.

-

Voltage Clamp Protocol: The cell's membrane potential is clamped at a holding potential where most CaV1.2 channels are in the resting state (e.g., -80 mV). Depolarizing voltage steps (e.g., to +10 mV) are applied to activate the channels, eliciting an inward current. To study use-dependence, these pulses are applied at varying frequencies.

-

Drug Application: A baseline current is recorded. (S)-(-)-Verapamil is then added to the external bath solution at increasing concentrations. The current is recorded at each concentration until a steady-state block is achieved.

-

Data Analysis: The peak inward current amplitude at each drug concentration is measured and normalized to the baseline current. A concentration-response curve is plotted, and the data are fitted with the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and density (Bmax) of (S)-(-)-Verapamil to its receptor site on the CaV1.2 channel.

Objective: To determine the equilibrium dissociation constant (Kd) of (S)-(-)-Verapamil for its binding site.

Methodology:

-

Membrane Preparation: Cardiac tissue or cells expressing CaV1.2 are homogenized and subjected to differential centrifugation to isolate a membrane fraction rich in sarcolemma. Protein concentration of the membrane preparation is determined.

-

Assay Setup (Competition Binding):

-

A fixed concentration of a radiolabeled ligand that binds to the phenylalkylamine site (e.g., [³H]-Verapamil) is used.

-

A series of tubes is prepared, each containing the membrane preparation, the radioligand, and buffer.

-

Increasing concentrations of unlabeled ("cold") (S)-(-)-Verapamil are added to these tubes.

-

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass-fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through. The filters are then washed quickly with ice-cold buffer to remove non-specifically bound ligand.

-

Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.

-

Data Analysis:

-

Non-specific binding is determined from samples containing a high concentration of unlabeled ligand that saturates all specific binding sites.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the concentration of unlabeled (S)-Verapamil.

-

The IC50 (concentration of unlabeled drug that displaces 50% of the radioligand) is determined by fitting the data to a sigmoidal curve.

-

The Kd for (S)-Verapamil is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The mechanism of action of (S)-(-)-Verapamil-d3 Hydrochloride is fundamentally centered on the stereoselective, high-affinity blockade of L-type (CaV1.2) voltage-gated calcium channels by its (S)-Verapamil component. Its state-dependent binding allows for a potent and targeted inhibition of calcium influx in cardiovascular tissues, leading to reduced heart rate, slowed AV nodal conduction, decreased myocardial contractility, and systemic vasodilation. The deuteration of the molecule is a pharmacokinetic enhancement intended to improve metabolic stability without altering the core pharmacodynamic interaction with the calcium channel. A thorough understanding of this mechanism, quantified through electrophysiological and binding assays, is essential for its rational use in research and clinical applications.

References

- 1. Pharmacokinetics and pharmacodynamics of two formulations of verapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. stemcell.com [stemcell.com]

- 4. Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of verapamil binding sites in cardiac membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]-verapamil binding to rat cardiac sarcolemmal membrane fragments; an effect of ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-affinity binding sites for [3H] verapamil in cardiac membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of (S)-(-)-Verapamil-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-(-)-Verapamil-d3 Hydrochloride, a crucial isotopically labeled internal standard for pharmacokinetic and metabolic studies of the pharmacologically more potent S-enantiomer of Verapamil. This document outlines a proposed synthetic pathway, detailed experimental protocols, and methods for structural and chiral purity analysis.

Introduction

Verapamil is a calcium channel blocker widely used in the treatment of hypertension, angina, and cardiac arrhythmias.[1] It is administered as a racemic mixture of its (R)- and (S)-enantiomers, which exhibit different pharmacological and pharmacokinetic properties.[1] The S-enantiomer is approximately 20 times more potent in its calcium channel blocking activity than the R-enantiomer.[1] Consequently, the ability to resolve and quantify the individual enantiomers is of significant importance in clinical and preclinical research. (S)-(-)-Verapamil-d3 Hydrochloride, with a deuterium-labeled N-methyl group, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical methods, ensuring high accuracy and precision in quantification.[1]

Proposed Synthesis of (S)-(-)-Verapamil-d3 Hydrochloride

The proposed synthesis workflow is illustrated below:

Caption: Proposed synthetic workflow for (S)-(-)-Verapamil-d3 Hydrochloride.

An alternative, more modern approach involves the direct enantioselective synthesis of an (S)-Verapamil precursor, which can then be deuterated. A concise three-step synthesis of (S)-Verapamil has been reported, achieving a 55% overall yield and a 91:9 enantiomeric ratio, utilizing a rhodium-catalyzed allylic alkylation to establish the chiral center.[2][3] For the introduction of the deuterium label, a demethylation-remethylation strategy is proposed, similar to methods used for synthesizing ¹³C-labeled Verapamil.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis and characterization of (S)-(-)-Verapamil-d3 Hydrochloride.

Synthesis of (S)-Norverapamil

This step can be achieved either by N-demethylation of racemic Verapamil followed by chiral resolution or via a direct enantioselective synthesis of a suitable precursor. The latter is often preferred for better overall efficiency.

Synthesis of (S)-(-)-Verapamil-d3

Reagents and Materials:

-

(S)-Norverapamil

-

Deuterated methyl iodide (CD₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a solution of (S)-Norverapamil in anhydrous acetonitrile, add potassium carbonate.

-

Stir the suspension under an inert atmosphere (Argon or Nitrogen).

-

Add deuterated methyl iodide (CD₃I) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude (S)-(-)-Verapamil-d3.

-

Purify the crude product by column chromatography on silica gel.

Formation of (S)-(-)-Verapamil-d3 Hydrochloride

Reagents and Materials:

-

(S)-(-)-Verapamil-d3

-

Ethyl acetate (anhydrous)

-

Hydrochloric acid solution in ethyl acetate or isopropanol

Procedure:

-

Dissolve the purified (S)-(-)-Verapamil-d3 in anhydrous ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in ethyl acetate or isopropanol dropwise while stirring.

-

A precipitate of (S)-(-)-Verapamil-d3 Hydrochloride will form.

-

Stir the suspension in the cold for an additional 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum to yield the final product.

Characterization of (S)-(-)-Verapamil-d3 Hydrochloride

A comprehensive characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Caption: General analytical workflow for product characterization.

Quantitative Data Summary

The following table summarizes the expected and representative quantitative data for (S)-(-)-Verapamil-d3 Hydrochloride.

| Parameter | Expected/Representative Value | Method |

| Molecular Formula | C₂₇H₃₆D₃ClN₂O₄ | - |

| Molecular Weight | 494.09 g/mol | - |

| Appearance | White to off-white solid | Visual Inspection |

| Chemical Purity | ≥98% | HPLC/UPLC |

| Enantiomeric Purity | ≥98% e.e. | Chiral HPLC |

| Isotopic Purity | ≥98% Deuterium incorporation | Mass Spectrometry |

| Mass (m/z) | Expected [M+H]⁺ at 458.3 | High-Resolution MS (ESI+) |

| ¹H NMR | Conforms to structure, absence of N-CH₃ signal at ~2.5 ppm | ¹H NMR (e.g., 400 MHz, CDCl₃) |

| Optical Rotation | Specific value for (S)-enantiomer (negative) | Polarimetry |

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Protocol:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 278 nm.

-

Injection Volume: 10 µL.

-

Expected Outcome: A single major peak corresponding to the product, with any impurities being well-resolved.

Chiral HPLC for Enantiomeric Purity

Protocol:

-

Column: A chiral stationary phase column, such as Chiralpak AD or a CHIRAL AGP-CSP.[4][5]

-

Mobile Phase: Typically a mixture of a non-polar solvent like n-hexane and an alcohol like isopropanol or ethanol, often with a small amount of an amine modifier like diethylamine.[5]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 278 nm or fluorescence detection (excitation 276 nm, emission 310 nm).[5]

-

Expected Outcome: Separation of the (S)- and (R)-enantiomers, allowing for the determination of the enantiomeric excess (e.e.) of the (S)-enantiomer.

Mass Spectrometry (MS)

Protocol:

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Instrumentation: High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap).

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or analyzed via LC-MS.

-

Expected Outcome: The protonated molecular ion [M+H]⁺ for (S)-(-)-Verapamil-d3 is expected at an m/z of approximately 458.3, which is 3 units higher than the non-deuterated Verapamil (m/z 455.3). This confirms the successful incorporation of the three deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).

-

Experiments: ¹H NMR, ¹³C NMR.

-

Expected Outcome: The ¹H NMR spectrum will be consistent with the structure of Verapamil, with the notable absence of the singlet corresponding to the N-methyl protons (typically around 2.5 ppm in the non-deuterated compound). The remaining proton signals should integrate correctly and show the expected multiplicities. The ¹³C NMR will show the expected number of carbon signals, with the N-CD₃ carbon signal exhibiting a characteristic triplet due to coupling with deuterium.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of (S)-(-)-Verapamil-d3 Hydrochloride. The proposed synthetic route is based on established and reliable chemical transformations. The analytical methods described are essential for ensuring the quality, purity, and correct isotopic labeling of the final product, making it a suitable internal standard for demanding bioanalytical applications in drug development and clinical research.

References

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Determination of the enantiomers of verapamil and norverapamil in serum using coupled achiral-chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Stereospecific Activity of Verapamil Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil, a phenylalkylamine calcium channel blocker, is a cornerstone in the management of cardiovascular diseases, including hypertension, angina, and arrhythmias.[1][2] It is administered clinically as a racemic mixture of two enantiomers, (S)-verapamil and (R)-verapamil.[1][3] Despite their identical chemical composition, these stereoisomers exhibit significant differences in their pharmacological and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the stereospecific activity of verapamil enantiomers, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms.

Pharmacodynamic Differences

The primary mechanism of action of verapamil is the blockade of L-type calcium channels, which are crucial for cardiac contractility and vascular smooth muscle tone.[1][2] The two enantiomers of verapamil display marked differences in their potency as calcium channel antagonists.

(S)-Verapamil: The More Potent Calcium Channel Blocker

The (S)-enantiomer is significantly more potent in its calcium channel blocking activity compared to the (R)-enantiomer.[1][3] This stereoselectivity is evident in its pronounced negative inotropic, chronotropic, and dromotropic effects on the heart.[4] Studies have consistently shown that (S)-verapamil is approximately 20 times more potent than (R)-verapamil in prolonging the PR interval, an electrocardiographic measure of atrioventricular (AV) conduction.[5][6][7] In conscious rats, (-)-verapamil (the levorotatory enantiomer, corresponding to S-verapamil) was found to be about 4 times more potent than (+)-verapamil in reducing ventricular arrhythmias, heart rate, and blood pressure.[8][9] Furthermore, in isolated rat ventricles, (-)-verapamil was 8 to 21 times more potent than (+)-verapamil in reducing contractility.[8][9]

(R)-Verapamil: Alternative Activities

While less potent at the L-type calcium channel, (R)-verapamil is not devoid of pharmacological activity. Notably, it has been observed to cause a significant reduction in mean arterial pressure, an effect not as pronounced with (S)-verapamil at therapeutic concentrations.[6][7]

Interaction with Multidrug Resistance Proteins

Beyond their cardiovascular effects, verapamil enantiomers are known to interact with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1), which are involved in cellular drug efflux and contribute to multidrug resistance in cancer.

Interestingly, the stereoselectivity observed at the calcium channel is not mirrored in their interaction with P-gp. Both (S)- and (R)-verapamil are effective in modulating P-gp-mediated drug transport, with studies showing they are about equally effective in increasing the cellular accumulation of anticancer drugs.[10]

In contrast, the enantiomers exhibit differential effects on MRP1. (S)-verapamil has been shown to induce the death of MRP1-expressing tumor cells by stimulating glutathione transport, a process antagonized by the (R)-isomer.[11] Conversely, (R)-verapamil acts as an inhibitor of MRP1-mediated transport of other substrates, like leukotriene C4 and calcein, and can sensitize MRP1-overexpressing cells to chemotherapeutics.[11]

Pharmacokinetic Profile

The stereospecificity of verapamil extends to its pharmacokinetics. Following oral administration of the racemic mixture, the plasma concentration of (R)-verapamil is typically higher than that of (S)-verapamil, with reported ratios around 5:1.[6] This is due to the more extensive first-pass metabolism of the (S)-enantiomer by cytochrome P450 enzymes in the liver.[3][12] The systemic clearance of (S)-verapamil is significantly higher than that of (R)-verapamil.[3][13]

Quantitative Data Summary

The following tables summarize the key quantitative differences between (S)- and (R)-verapamil.

| Parameter | (S)-Verapamil Potency vs. (R)-Verapamil | Reference(s) |

| L-type Ca2+ Channel Blockade | ~20-fold greater | [3][5] |

| PR Interval Prolongation | ~20-fold more potent | [6][7] |

| Negative Inotropic Effect | 8-21 times more potent | [8][9] |

| Antiarrhythmic Activity | ~4-fold more potent | [8][9] |

| Pharmacokinetic Parameter (Oral Administration) | (S)-Verapamil | (R)-Verapamil | Reference(s) |

| Plasma Concentration Ratio (R:S) | 1 | ~5 | [6] |

| Systemic Clearance (mL/min) | ~2855 - 5481 | ~651 - 1007 | [3][13] |

| Apparent Oral Bioavailability (Rat) | 0.074 ± 0.031 | 0.041 ± 0.011 | [14] |

Experimental Protocols

Enantiomeric Separation of Verapamil

1. High-Performance Liquid Chromatography (HPLC)

A common method for separating verapamil enantiomers involves chiral HPLC.

-

Chiral Stationary Phase: An alpha 1-acid glycoprotein (Chiral-AGP) column is frequently used.[15][16][17] Alternatively, an amylose tris-3,5-dimethylphenylcarbamate column (Chiralpak AD) can be employed for simultaneous determination of verapamil and its metabolite norverapamil without derivatization.[15]

-

Mobile Phase: A typical mobile phase for a Chiral-AGP column consists of a buffered aqueous solution with an organic modifier like acetonitrile. The pH of the buffer is a critical parameter, with a higher pH generally favoring enantioselectivity.[16] For a Chiralpak AD column in normal-phase mode, a mixture of hexane, ethanol, and diethylamine can be used.

-

Detection: Fluorescence detection is commonly used, with excitation and emission wavelengths typically set around 276 nm and 310 nm, respectively.[15]

-

Sample Preparation: Plasma or serum samples are typically prepared by protein precipitation followed by solid-phase extraction.

2. Capillary Electrophoresis (CE)

Capillary electrophoresis offers an alternative for chiral separation.

-

Chiral Selector: Cyclodextrins, such as trimethyl-β-cyclodextrin (TM-β-CD) or carboxymethyl-β-cyclodextrin (CM-β-CD), are added to the background electrolyte to achieve enantiomeric resolution.[15][18]

-

Background Electrolyte: A phosphate buffer at a controlled pH (e.g., pH 5.0) is commonly used.[18]

-

Separation Conditions: The separation is influenced by the concentration of the chiral selector, temperature, and applied voltage.[18]

-

Detection: UV detection at wavelengths of 210, 230, or 280 nm is typical.[18]

Functional Assays

1. Calcium Channel Blocking Activity (Isolated Heart Preparation)

-

Model: Langendorff-perfused isolated heart from a suitable animal model (e.g., rat).

-

Protocol: The heart is retrogradely perfused with a Krebs-Henseleit solution and paced at a constant rate. The enantiomers of verapamil are infused at increasing concentrations.

-

Measurement: Contractility (e.g., left ventricular developed pressure) and heart rate are continuously monitored. The potency of each enantiomer is determined by constructing dose-response curves.[8][9]

2. P-glycoprotein/MRP1 Transport Assays

-

Cell Lines: Cell lines overexpressing the transporter of interest (e.g., MRP1-transfected BHK-21 cells) and control cells are used.[11]

-

Substrates: A fluorescent substrate of the transporter (e.g., calcein-AM for MRP1) or a radiolabeled anticancer drug is used.

-

Protocol: Cells are incubated with the substrate in the presence and absence of the verapamil enantiomers.

-

Measurement: Intracellular accumulation of the fluorescent or radiolabeled substrate is quantified using flow cytometry or scintillation counting, respectively. The ability of each enantiomer to inhibit efflux is determined by the increase in substrate accumulation.[11]

Signaling Pathways and Experimental Workflows

Caption: Stereoselective blockade of L-type calcium channels by verapamil enantiomers.

Caption: Differential modulation of MRP1 by verapamil enantiomers.

References

- 1. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Verapamil Hydrochloride? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective pharmacokinetics and pharmacodynamics of verapamil and norverapamil in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cardiovascular effects of (R)- and (S)-verapamil and racemic verapamil in humans: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanism of action of the optical enantiomers of verapamil against ischaemia-induced arrhythmias in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mechanism of action of the optical enantiomers of verapamil against ischaemia-induced arrhythmias in the conscious rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of d,l-verapamil on atrioventricular conduction in relation to its stereoselective first-pass metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Disposition and pharmacologic effects of R/S-verapamil in patients with chronic atrial fibrillation: an investigation comparing single and multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of the enantiomers of verapamil after intravenous and oral administration of racemic verapamil in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Enantiometric separation of verapamil and norverapamil using Chiral-AGP as the stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of the enantiomers of verapamil and norverapamil in serum using coupled achiral-chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

A Deep Dive into the Stereoselective Pharmacology of Verapamil Enantiomers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil, a cornerstone in the management of cardiovascular diseases, is administered clinically as a racemic mixture of two enantiomers, (S)-verapamil and (R)-verapamil. While chemically identical in composition, these stereoisomers possess distinct three-dimensional arrangements that lead to significant differences in their pharmacological profiles. This technical guide provides a comprehensive analysis of the stereoselective pharmacodynamics and pharmacokinetics of S-verapamil and R-verapamil, offering valuable insights for researchers and professionals in drug development. This document delves into their differential effects on the cardiovascular system, their metabolic fates, and their interactions with key ion channels, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Differential Pharmacological Effects on the Cardiovascular System

The enantiomers of verapamil exhibit marked differences in their effects on cardiac electrophysiology and vascular smooth muscle, which are central to their therapeutic actions and side-effect profiles.

Cardiac Effects: Negative Dromotropy and Inotropy

The primary cardiac effect of verapamil is the blockade of L-type calcium channels, leading to a reduction in atrioventricular (AV) nodal conduction (negative dromotropic effect) and a decrease in myocardial contractility (negative inotropic effect). Clinical and preclinical studies have consistently demonstrated that (S)-verapamil is approximately 20 times more potent than (R)-verapamil in its negative dromotropic effect [1][2][3]. This pronounced difference is a critical factor in the antiarrhythmic efficacy of racemic verapamil.

Vascular Effects: Vasodilation and Blood Pressure Reduction

In contrast to its cardiac effects, the R-enantiomer plays a more significant role in mediating the vasodilation and subsequent reduction in blood pressure. Studies in humans have shown that (R)-verapamil causes a significantly greater reduction in mean arterial pressure (MAP) compared to (S)-verapamil [1][3]. This suggests a degree of tissue selectivity in the actions of the verapamil enantiomers, with S-verapamil being more cardio-selective and R-verapamil contributing more to peripheral vasodilation.

Stereoselective Pharmacokinetics and Metabolism

The pharmacokinetic profiles of S-verapamil and R-verapamil are characterized by significant stereoselectivity, primarily due to differential first-pass metabolism.

Metabolism

Verapamil is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes. The metabolism is stereoselective, with (S)-verapamil being cleared more rapidly than (R)-verapamil [2]. This results in a higher plasma concentration ratio of R- to S-verapamil after oral administration of the racemate. The major metabolic pathways are N-dealkylation and N-demethylation, primarily mediated by CYP3A4, with contributions from other isoforms.

Pharmacokinetic Parameters

The disparate metabolic rates of the enantiomers lead to distinct pharmacokinetic parameters. Following oral administration, the systemic bioavailability of S-verapamil is considerably lower than that of R-verapamil. The apparent oral clearance of S-verapamil is significantly higher than that of R-verapamil[2]. These pharmacokinetic differences are crucial considerations in understanding the overall pharmacological effect of racemic verapamil.

Comparative Analysis of Ion Channel Interactions

The primary molecular target of verapamil is the L-type calcium channel. However, its enantiomers also interact with other ion channels, which can contribute to their therapeutic and adverse effects.

L-type Calcium Channels

hERG Potassium Channels

The human ether-à-go-go-related gene (hERG) potassium channel is a critical component of cardiac repolarization, and its blockade can lead to QT interval prolongation and an increased risk of arrhythmias. Studies have shown that both verapamil enantiomers can block hERG channels. Interestingly, some research suggests that (+)-verapamil (R-verapamil) and (-)-verapamil (S-verapamil) have similar potencies for hERG channel inhibition , with IC50 values in the low micromolar range[4]. This indicates a lack of significant stereoselectivity at this particular off-target channel, which is an important consideration in assessing the overall cardiac safety profile.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the pharmacological and pharmacokinetic profiles of S-verapamil and R-verapamil.

| Parameter | S-Verapamil | R-Verapamil | Reference(s) |

| Pharmacodynamics | |||

| Negative Dromotropic Potency | ~20-fold more potent than R-verapamil | - | [1][2][3] |

| Effect on Mean Arterial Pressure | No significant effect | Significant reduction | [1][3] |

| hERG Channel Blockade (IC50) | 4.0 +/- 0.7 µM | 3.5 +/- 0.4 µM | [4] |

| Pharmacokinetics | |||

| Apparent Oral Clearance (Single Dose) | 5481 +/- 2731 mL/min | 1007 +/- 380 mL/min | [2] |

| Apparent Oral Clearance (Multiple Doses) | 2855 +/- 1097 mL/min | 651 +/- 253 mL/min | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the pharmacological properties of verapamil enantiomers.

Radioligand Binding Assay for L-type Calcium Channel Affinity

This protocol outlines a method for determining the binding affinity (Ki) of S-verapamil and R-verapamil for L-type calcium channels in cardiac tissue.

Objective: To determine the equilibrium dissociation constant (Ki) of S-verapamil and R-verapamil for the L-type calcium channel in rat cardiac sarcolemmal membranes using a competitive radioligand binding assay with [3H]-verapamil.

Materials:

-

Rat cardiac tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2, pH 7.4)

-

[3H]-verapamil (radioligand)

-

Unlabeled S-verapamil and R-verapamil

-

Non-specific binding agent (e.g., high concentration of unlabeled racemic verapamil)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat cardiac tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed to remove debris.

-

Centrifuge the supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet with fresh homogenization buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a series of tubes, add a fixed amount of membrane protein.

-

Add increasing concentrations of unlabeled S-verapamil or R-verapamil.

-

Add a fixed concentration of [3H]-verapamil.

-

For determination of non-specific binding, add a high concentration of unlabeled racemic verapamil to a separate set of tubes.

-

Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the unlabeled ligand by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the competitor (S- or R-verapamil).

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Current Inhibition

This protocol describes the measurement of L-type calcium currents (ICa,L) in isolated ventricular myocytes and the determination of the inhibitory effects of S-verapamil and R-verapamil.

Objective: To determine the concentration-response relationship for the inhibition of L-type calcium current by S-verapamil and R-verapamil in isolated guinea pig ventricular myocytes.

Materials:

-

Isolated guinea pig ventricular myocytes

-

External (bath) solution (e.g., containing in mM: 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4)

-

Internal (pipette) solution (e.g., containing in mM: 120 CsCl, 20 TEA-Cl, 5 EGTA, 5 Mg-ATP, 10 HEPES; pH adjusted to 7.2)

-

S-verapamil and R-verapamil stock solutions

-

Patch-clamp amplifier and data acquisition system

-

Microscope and micromanipulators

Procedure:

-

Cell Preparation:

-

Isolate ventricular myocytes from a guinea pig heart using enzymatic digestion.

-

Allow the cells to stabilize in the external solution.

-

-

Patch-Clamp Recording:

-

Place a coverslip with adherent myocytes in the recording chamber on the microscope stage.

-

Pull a glass micropipette to a resistance of 2-4 MΩ when filled with the internal solution.

-

Approach a myocyte with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocol:

-

Hold the cell membrane potential at a holding potential of -80 mV to keep the L-type calcium channels in a closed state.

-

Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit the L-type calcium current.

-

-

Drug Application:

-

Record a stable baseline ICa,L.

-

Perfuse the recording chamber with the external solution containing a known concentration of S-verapamil or R-verapamil.

-

Record the ICa,L in the presence of the drug until a steady-state block is achieved.

-

Repeat with increasing concentrations of the enantiomer to establish a concentration-response curve.

-

-

Data Analysis:

-

Measure the peak amplitude of the ICa,L before and after the application of each drug concentration.

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the percentage of inhibition as a function of the log concentration of the drug.

-

Fit the data to the Hill equation to determine the IC50 value for each enantiomer.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the pharmacology of verapamil enantiomers.

Conclusion

The pharmacological profile of verapamil is a compelling example of stereoselectivity in drug action. The S-enantiomer is the primary contributor to the negative dromotropic effects, making it crucial for the antiarrhythmic properties of the racemic mixture. Conversely, the R-enantiomer has a more pronounced effect on blood pressure reduction. The stereoselective metabolism of verapamil, with the rapid clearance of the S-enantiomer, further complicates the relationship between dose and effect. A thorough understanding of these stereoselective differences is paramount for optimizing therapeutic strategies and for the development of future cardiovascular drugs with improved efficacy and safety profiles. This technical guide provides a foundational resource for researchers and clinicians working with this important class of therapeutic agents.

References

- 1. Cardiovascular effects of (R)- and (S)-verapamil and racemic verapamil in humans: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disposition and pharmacologic effects of R/S-verapamil in patients with chronic atrial fibrillation: an investigation comparing single and multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of verapamil enantiomers and metabolites on cardiac K+ channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Labeling of Verapamil: An In-depth Technical Guide for Researchers

Introduction

Verapamil, a phenylalkylamine calcium channel blocker, is a widely used therapeutic agent for cardiovascular conditions. Beyond its clinical applications, verapamil serves as a crucial tool in drug development and physiological research, primarily due to its well-characterized interaction with P-glycoprotein (P-gp), an important efflux transporter. Isotopic labeling of verapamil with radionuclides (such as Carbon-11, Carbon-14, and Tritium) and stable isotopes (like Deuterium and Carbon-13) enables researchers to conduct a variety of in vitro and in vivo studies. These studies are pivotal for understanding its pharmacokinetics, metabolism, and its role as a P-gp inhibitor. This technical guide provides a comprehensive overview of the methods for preparing isotopically labeled verapamil, along with experimental protocols and data for use in a research setting.

Data on Isotopically Labeled Verapamil

The following tables summarize key quantitative data for different isotopically labeled versions of verapamil, providing a comparative overview for researchers selecting a suitable tracer for their studies.

| Isotope | Precursor | Radiochemical Yield | Radiochemical Purity | Specific Activity | Reference |

| Carbon-11 | Desmethylverapamil | 66 ± 4% | >99% | 5 - 30 TBq/mmol | [1] |

| Carbon-14 | [¹⁴C]Potassium Cyanide | Yield not specified | Purity not specified | 50-60 mCi/mmol (typical for ¹⁴C compounds) | [2] |

| Tritium | Verapamil | Yield not specified | Purity not specified | Activity not specified | [3] |

Table 1: Radiosynthesis and Properties of Radiolabeled Verapamil. This table provides a summary of the key parameters for the synthesis of radiolabeled verapamil isotopes commonly used in research.

| Isotope | Labeled Precursor | Method | Incorporation | Reference |

| Carbon-13 | [¹³C]CH₃I | Demethylation and re-methylation | 50% in the N-methyl group | |

| Deuterium (d3) | Deuterated Reagents | Multi-step synthesis | N-methyl-d3 | [4] |

| Deuterium (d6) | Deuterated Reagents | Multi-step synthesis | Not specified | [4] |

Table 2: Synthesis of Stable Isotope-Labeled Verapamil. This table outlines the methods for preparing verapamil labeled with stable isotopes, which are valuable for non-radioactive tracer studies.

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of isotopically labeled verapamil.

Synthesis of [¹¹C]Verapamil

The radiosynthesis of [¹¹C]Verapamil is most commonly achieved via the N-methylation of its precursor, desmethylverapamil, using a ¹¹C-methylating agent.

Materials and Reagents:

-

Desmethylverapamil

-

[¹¹C]Methyl triflate ([¹¹C]CH₃OTf) or [¹¹C]Methyl iodide ([¹¹C]CH₃I)

-

Anhydrous solvent (e.g., acetone, DMF)

-

Base (e.g., NaOH, proton sponge)

-

HPLC purification system with a suitable column (e.g., C18)

-

Solvents for HPLC (e.g., acetonitrile, water, buffer)

-

Solid-phase extraction (SPE) cartridges for formulation

-

Sterile water for injection

-

Ethanol for formulation

Experimental Workflow:

References

- 1. A combined accelerator mass spectrometry-positron emission tomography human microdose study with 14C- and 11C-labelled verapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. The Synthesis of Tritium-Labelled Aromatic Compounds by Platinumcatalyzed Exchange with Tritium Oxide [inis.iaea.org]

- 4. Quantitative analysis of pharmacokinetic profiles of verapamil and drug-drug interactions induced by a CYP inhibitor using a stable isotope-labeled compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Verapamil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil is a phenylalkylamine calcium channel blocker widely used in the treatment of hypertension, angina, and cardiac arrhythmias.[1][2][3] It functions by inhibiting voltage-dependent L-type calcium channels, leading to reduced cardiac contractility and vasodilation of blood vessels.[1][2][4] Verapamil is administered as a racemic mixture, with the S-enantiomer possessing significantly greater pharmacological potency than the R-enantiomer.[3][5] The drug undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, which results in low bioavailability (10-35%).[2][4][6]

Deuteration, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a technique used to alter the pharmacokinetic properties of drugs.[7][8] This modification relies on the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes that involve C-H bond cleavage.[7][9] For drugs like verapamil that are heavily metabolized, deuteration can lead to a decreased rate of metabolism, potentially improving bioavailability, extending half-life, and reducing patient dosing frequency.[8][10] This guide provides a detailed overview of the physical, chemical, and pharmacokinetic properties of deuterated verapamil, along with the experimental methodologies used for its analysis.

Physical and Chemical Properties

Deuteration of verapamil involves replacing one or more hydrogen atoms with deuterium. Common deuterated variants include verapamil-d3, -d6, and -d7, where the number indicates the count of deuterium atoms. While this substitution minimally affects the molecule's size and shape, it increases the molecular weight.[7] The fundamental physicochemical properties are largely retained, but the isotopic substitution is key to altering its metabolic fate.

| Property | Verapamil | Verapamil-d3 (Hydrochloride) | Verapamil-d6 | Verapamil-d7 |

| Molecular Formula | C₂₇H₃₈N₂O₄ | C₂₇H₃₅D₃N₂O₄ • HCl | C₂₇D₆H₃₂N₂O₄ | C₂₇H₃₁D₇N₂O₄ |

| Molecular Weight | 454.6 g/mol [3] | 494.1 g/mol [11] | 460.6 g/mol [12] | 461.6 g/mol |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-[--INVALID-LINK--amino]-2-(propan-2-yl)pentanenitrile[3] | α-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methyl-d3-amino]propyl]-3,4-dimethoxy-α-(1-methylethyl)-benzeneacetonitrile, monohydrochloride[11] | 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile[12] | (±)-5-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]-2-(3,4-dimethoxyphenyl-2,5,6-d3)-2-(1-methylethyl)valeronitrile-d4 |

| Physical Form | Viscous, pale yellow oil[3] | Solid | Neat | Solid |

| Solubility (Verapamil HCl) | Freely soluble in water, ethanol, and chloroform.[3] | DMF: 15 mg/mL, DMSO: 10 mg/mL, Ethanol: 10 mg/mL[11] | Not specified | Not specified |

| pKa | 8.92[5] | Not specified | Not specified | Not specified |

Pharmacokinetics and the Deuterium Isotope Effect

The primary advantage of deuterating verapamil lies in its potential to favorably alter its pharmacokinetic profile. Verapamil is metabolized by CYP enzymes, particularly CYP3A4, through processes like N-demethylation and O-demethylation.[13] Introducing deuterium at these metabolic sites can slow these reactions.

The Kinetic Isotope Effect (KIE)

The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, requiring more energy to break. In drug metabolism, if the cleavage of a C-H bond is the rate-limiting step of a reaction, substituting that hydrogen with deuterium can significantly slow down the reaction rate.[9] This phenomenon is known as the kinetic deuterium isotope effect.[9][10] For CYP-mediated reactions, the presence of a significant primary deuterium KIE indicates that hydrogen abstraction is at least partially rate-limiting.[9]

Comparative Pharmacokinetic Data

Studies using stable isotope-labeled verapamil have been instrumental in elucidating its complex pharmacokinetics, including its stereoselective first-pass metabolism.[14][15] For instance, after oral administration of a pseudoracemic mixture, the bioavailability of (+)-verapamil (50%) was found to be 2.5 times greater than that of (-)-verapamil (20%), highlighting stereoselective metabolism.[14]

A study using deuterium-labeled verapamil (VER-d6) in rats demonstrated the utility of this approach in analyzing drug-drug interactions.[16] When co-administered with a potent CYP inhibitor, the oral bioavailability of verapamil increased from 0.02 to 0.45.[16] While direct comparative studies on the improved pharmacokinetics of a deuterated therapeutic version of verapamil versus the standard version are not extensively detailed in the provided results, the principles of KIE suggest that deuteration at metabolic hot spots would lead to increased bioavailability and a longer half-life.[8][10]

| Parameter | Verapamil (Oral) | Deuterated Verapamil | Note |

| Bioavailability | 10–35%[2][4] (20% average[6][17][18]) | Potentially higher | The increase depends on the position and number of deuterium substitutions and their effect on rate-limiting metabolic pathways.[10] |

| Half-life (t½) | 3-5 hours[17][18] | Potentially longer | Slower metabolism due to the KIE can extend the drug's presence in circulation.[7] |

| Metabolism | Extensive first-pass metabolism via CYP3A4.[4][13] | Reduced rate of metabolism | Deuteration at sites of N- and O-demethylation can slow clearance.[13] |

| Key Metabolite | Norverapamil[6] | Norverapamil (deuterated) | The rate of formation would be reduced if deuteration occurs at the N-methyl group. |

Mechanism of Action: Signaling Pathway

Deuteration does not alter the mechanism of action of verapamil. It continues to function as a calcium channel blocker.[19] Verapamil primarily targets L-type calcium channels in cardiac myocytes and vascular smooth muscle cells.[1][4][20]

Mechanism Steps:

-

Binding: Verapamil binds to the alpha-1 subunit of L-type calcium channels, which are crucial for muscle contraction.[4]

-

Inhibition of Calcium Influx: This binding blocks the influx of calcium ions into the cells during depolarization.[1][20]

-

Effect on Cardiac Muscle: In the heart, reduced calcium influx leads to a decrease in the force of contraction (negative inotropic effect) and slows down electrical conduction through the sinoatrial (SA) and atrioventricular (AV) nodes, thus lowering the heart rate (negative chronotropic effect).[1]

-

Effect on Vascular Smooth Muscle: In blood vessels, blocking calcium influx causes the smooth muscle to relax, leading to vasodilation.[2][4]

-

Overall Physiological Effect: The combined effects of decreased cardiac output and reduced peripheral vascular resistance result in lower blood pressure.[20]

Caption: Signaling pathway of deuterated verapamil.

Experimental Protocols & Methodologies

The analysis and characterization of deuterated verapamil rely on established and validated analytical techniques, often using the deuterated compound itself as an internal standard for the quantification of the non-deuterated form.

Synthesis of Deuterated Verapamil

The synthesis of deuterated verapamil involves introducing deuterium atoms at specific positions in the molecule. For example, (-)-2H6-Verapamil was prepared from ring trideuterated 3,4-dimethoxyphenylacetic acid and (2S)-(+)-triphenyl-methoxy-2-[(methanesulfonyl)oxy]propane.[21] Additional deuterium atoms were incorporated into the N-methyl-3,4-dimethoxyphenethylamine moiety.[21]

General Protocol Outline:

-

Precursor Synthesis: Synthesize key precursors with deuterium atoms already incorporated. This often involves using deuterated starting materials or specific deuteration reactions.

-

Coupling Reactions: Couple the deuterated fragments with other non-deuterated parts of the verapamil structure to assemble the final molecule.

-

Purification: Purify the final deuterated verapamil product using techniques such as column chromatography to ensure high purity.

-

Characterization: Confirm the structure and the position of deuterium atoms using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Quantification Method: LC-MS/MS

A common and highly sensitive method for quantifying verapamil and its metabolites (including deuterated analogs) in biological samples is Reverse-Phase High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (RP-HPLC-MS/MS).[5][22][23]

Detailed Protocol for Plasma Sample Analysis:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add a known concentration of the internal standard (e.g., verapamil-d7).

-

Add 300 µL of a protein precipitation agent (e.g., acetonitrile).

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge the sample at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for analysis.

-

-

Chromatographic Separation (HPLC):

-

Column: A C18 reverse-phase column (e.g., Shimpak XR ODS, 75mm x 3.0mm, 1.7µ particle size) is typically used.[24]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[24]

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Detection (Tandem Mass Spectrometry):

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte (verapamil) and the deuterated internal standard.

-

-

Quantification:

-

A calibration curve is generated by analyzing samples with known concentrations of verapamil.

-

The concentration of verapamil in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Caption: Workflow for LC-MS/MS quantification.

In Vivo Pharmacokinetic Study Protocol

To evaluate the pharmacokinetic profile of deuterated verapamil, animal studies are conducted, typically in rats.

Protocol for Oral Administration in Rats:

-

Animal Model: Wistar rats are commonly used.[16] Animals are fasted overnight before the experiment.

-

Drug Administration:

-

A cohort of rats is administered an oral dose of verapamil (e.g., 1 mg/kg).[16]

-

A second cohort is administered an equivalent oral dose of deuterated verapamil.

-

For comparative bioavailability studies using a stable isotope co-administration design, a mixture of oral non-deuterated verapamil and intravenous deuterated verapamil (e.g., VER-d6, 0.005 mg/kg) can be given to the same animal.[16]

-

-

Blood Sampling:

-

Blood samples (approx. 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Sample Analysis: Plasma concentrations of the parent drug and its major metabolites are determined using a validated LC-MS/MS method as described previously.

-

Pharmacokinetic Analysis:

-

Plasma concentration-time profiles are plotted for each compound.

-

Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Cmax), and t½ (half-life) are calculated using non-compartmental analysis.

-

Statistical comparisons are made between the deuterated and non-deuterated groups.

-

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

Deuterated verapamil represents a strategic modification of a well-established therapeutic agent, designed to enhance its pharmacokinetic properties. By leveraging the kinetic isotope effect, deuteration can slow the extensive first-pass metabolism that limits the bioavailability and shortens the half-life of conventional verapamil. The physical and chemical properties of deuterated verapamil are nearly identical to its hydrogenated counterpart, ensuring that its mechanism of action as a calcium channel blocker remains unchanged. The primary value for drug development professionals lies in the potential for a superior pharmacokinetic profile, which could translate to improved efficacy, reduced dosing frequency, and a better safety profile for patients. The analytical and experimental protocols outlined provide a robust framework for the synthesis, characterization, and in vivo evaluation of this promising therapeutic candidate.

References

- 1. What is the mechanism of Verapamil Hydrochloride? [synapse.patsnap.com]

- 2. Verapamil - Wikipedia [en.wikipedia.org]

- 3. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. actascientific.com [actascientific.com]

- 6. Clinical pharmacokinetics of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Verapamil-d6 | CAS 1185193-17-2 | LGC Standards [lgcstandards.com]

- 13. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stereoselective first-pass metabolism of highly cleared drugs: studies of the bioavailability of L- and D-verapamil examined with a stable isotope technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Superiority of stable isotope techniques in the assessment of the bioavailability of drugs undergoing extensive first pass elimination. Studies of the relative bioavailability of verapamil tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative analysis of pharmacokinetic profiles of verapamil and drug-drug interactions induced by a CYP inhibitor using a stable isotope-labeled compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of conventional and slow-release verapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of conventional and slow-release verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Synthesis of deuterated optically active verapamil and gallopamil, and of N-13C-methyl-verapamil [inis.iaea.org]

- 22. A validated method for the determination of verapamil and norverapamil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ddtjournal.net [ddtjournal.net]

- 24. Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The S-Enantiomer of Verapamil: A Deep Dive into its Biological Significance

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Verapamil, a phenylalkylamine calcium channel blocker, is a racemic mixture of two enantiomers, (S)- and (R)-verapamil. While administered as a 1:1 mixture, the pharmacological activity of verapamil is predominantly attributed to the S-enantiomer. This technical guide provides an in-depth exploration of the biological significance of S-verapamil, focusing on its stereoselective pharmacodynamics and pharmacokinetics. We will delve into its mechanism of action, its profound effects on the cardiovascular system, and its interaction with drug transporters like P-glycoprotein. This document aims to be a comprehensive resource, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Verapamil is a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.[1] It is marketed as a racemic mixture, containing equal parts of the S- and R-enantiomers. However, the therapeutic effects are not equally distributed between these two stereoisomers. The S-enantiomer is the pharmacologically more potent of the two, exhibiting significantly greater activity in blocking L-type calcium channels, which is the primary mechanism of action for verapamil's clinical efficacy.[2][3] This guide will dissect the distinct biological roles of S-verapamil, highlighting the critical importance of stereochemistry in its pharmacological profile.

Pharmacodynamics of S-Verapamil

The profound cardiovascular effects of verapamil are primarily mediated by the S-enantiomer's potent and stereoselective blockade of L-type calcium channels.

Mechanism of Action: L-type Calcium Channel Blockade

S-verapamil exerts its effects by binding to the α1 subunit of the L-type calcium channels, which are abundant in cardiac muscle, sinoatrial (SA) and atrioventricular (AV) nodes, and vascular smooth muscle.[4] This binding inhibits the influx of calcium ions into the cells, leading to a cascade of physiological responses. The S-enantiomer has been shown to be approximately 20 times more potent than the R-enantiomer in its negative dromotropic (slowing of AV conduction), chronotropic (decreasing heart rate), and inotropic (reducing myocardial contractility) effects.[5]

Cardiovascular Effects

The blockade of L-type calcium channels by S-verapamil translates into significant clinical effects:

-

Negative Chronotropy: By slowing the influx of calcium in the SA node, S-verapamil decreases the rate of spontaneous depolarization, leading to a reduction in heart rate.[6]

-

Negative Dromotropy: S-verapamil prolongs the effective refractory period in the AV node, thereby slowing the conduction of electrical impulses from the atria to the ventricles. This is the basis for its use in supraventricular tachycardias.[6]

-

Negative Inotropy: In the cardiac myocytes, reduced calcium entry during the plateau phase of the action potential leads to a decrease in the force of myocardial contraction.[7][8]

-

Vasodilation: In vascular smooth muscle, the inhibition of calcium influx leads to relaxation and vasodilation, resulting in a decrease in peripheral resistance and blood pressure.[8]

Quantitative Pharmacodynamic Data

While the greater potency of S-verapamil is well-established, specific binding affinity (Ki) and IC50 values for the S-enantiomer's interaction with L-type calcium channels can vary depending on the experimental setup. The following table summarizes available data for racemic verapamil and highlights the relative potency of the S-enantiomer.

| Parameter | Tissue/System | Value (for Racemic Verapamil unless specified) | S-Verapamil Potency Relative to R-Verapamil | Reference(s) |

| Negative Dromotropic Effect | AV Node Conduction (Humans) | - | ~20-fold greater | [5] |

| Negative Inotropic Effect (IC50) | Diseased Human Myocardial Tissue | 0.79 µmol/L | S-enantiomer is the primary contributor | [9][10] |

| hERG K+ Channel Inhibition (IC50) | HEK293 cells | 143.0 nmol/L | Not specified | [11] |

Pharmacokinetics of S-Verapamil

The pharmacokinetic profile of verapamil is characterized by significant stereoselectivity in its metabolism and clearance, which impacts the systemic exposure of the more active S-enantiomer.

Absorption, Distribution, Metabolism, and Excretion

-

Absorption: Racemic verapamil is well absorbed after oral administration.[12]

-

Distribution: Both enantiomers are highly protein-bound in plasma.[4]

-

Metabolism: Verapamil undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][13] This metabolism is stereoselective, with the S-enantiomer being cleared more rapidly than the R-enantiomer.[1][12] This results in a lower systemic bioavailability of the more active S-enantiomer after oral administration.[12]

-

Excretion: The metabolites of verapamil are primarily excreted in the urine.[1]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for the enantiomers of verapamil in humans.

| Parameter | S-Verapamil | R-Verapamil | Reference(s) |

| Oral Clearance (Single Dose) | 5481 +/- 2731 mL/min | 1007 +/- 380 mL/min | [14] |

| Oral Clearance (Multiple Doses) | 2855 +/- 1097 mL/min | 651 +/- 253 mL/min | [14] |

| Systemic Bioavailability | Lower than R-enantiomer | Higher than S-enantiomer | [12] |

Interaction with P-Glycoprotein

Verapamil is a well-known inhibitor of the drug efflux pump P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. P-gp plays a crucial role in limiting the cellular accumulation of a wide range of xenobiotics. Interestingly, the inhibition of P-gp by verapamil is not stereoselective.[15] Both S- and R-verapamil are equally effective at inhibiting P-gp-mediated drug transport.[15] This has important implications for drug-drug interactions, as co-administration of verapamil can increase the bioavailability and central nervous system penetration of other P-gp substrates.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the biological significance of S-verapamil.

Chiral Separation of Verapamil Enantiomers

Objective: To separate and quantify the S- and R-enantiomers of verapamil in biological matrices.

Methodology: High-Performance Liquid Chromatography (HPLC) [2][3][12][16]

-

Chromatographic System: A high-performance liquid chromatograph equipped with a fluorescence detector.

-

Chiral Stationary Phase: A chiral column, such as one based on α1-acid glycoprotein (Chiral-AGP) or a core-shell isopropyl carbamate cyclofructan 6 (LarihcShell-P, LSP) is used to achieve enantiomeric separation.[2][16]

-

Mobile Phase: A suitable mobile phase, for example, a mixture of acetonitrile, methanol, trifluoroacetic acid, and triethylamine, is used to elute the compounds.[2] The exact composition is optimized for the specific column and application.

-

Detection: Fluorescence detection is commonly employed for sensitive quantification of verapamil and its metabolites, with excitation and emission wavelengths typically around 280 nm and 313 nm, respectively.[2]

-

Sample Preparation: Plasma or other biological samples are pre-treated to extract the analytes and remove interfering substances. Solid-phase extraction (SPE) with cartridges like Waters Oasis HLB C18 is a common method.[2]

-

Quantification: The concentration of each enantiomer is determined by comparing the peak area of the analyte to that of an internal standard.

Assessment of L-type Calcium Channel Blockade

Objective: To determine the potency of S-verapamil in blocking L-type calcium channels.

Methodology: Whole-Cell Patch-Clamp Electrophysiology [17][18]

-

Cell Preparation: Isolated cardiac myocytes from animal models (e.g., guinea pig, rat) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used.

-

Recording Setup: A patch-clamp amplifier and data acquisition system are used to control the membrane potential of a single cell and record the resulting ionic currents.

-

Voltage Protocol: A specific voltage-clamp protocol is applied to isolate the L-type calcium current (ICa,L). This typically involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing it to a potential where ICa,L is activated (e.g., 0 mV).

-

Drug Application: S-verapamil is applied to the cell at various concentrations, and the effect on the ICa,L is measured.

-

Data Analysis: The concentration-response curve for the inhibition of ICa,L by S-verapamil is generated, and the IC50 value (the concentration that causes 50% inhibition) is calculated.

Measurement of Negative Inotropic Effects

Objective: To quantify the negative inotropic (contractile force-reducing) effects of S-verapamil on cardiac tissue.

Methodology: Isolated Papillary Muscle Preparation [7][19]

-

Tissue Preparation: Papillary muscles are dissected from the ventricles of animal hearts (e.g., guinea pig).

-

Experimental Setup: The muscle is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) and stimulated electrically at a constant frequency. One end of the muscle is fixed, and the other is connected to a force transducer to measure isometric contraction.

-

Drug Administration: Cumulative concentrations of S-verapamil are added to the organ bath.

-

Data Acquisition: The force of contraction is recorded at each drug concentration.

-

Data Analysis: A concentration-response curve is constructed, and the IC50 value for the negative inotropic effect is determined.

Visualizations

Signaling Pathway of S-Verapamil in a Cardiomyocyte

Caption: S-Verapamil blocks L-type calcium channels, reducing calcium influx and subsequent muscle contraction.

Experimental Workflow for Chiral HPLC Analysis

Caption: Workflow for the chiral separation and quantification of verapamil enantiomers from plasma samples.

Conclusion

The S-enantiomer of verapamil is the primary contributor to the drug's therapeutic effects, demonstrating significantly greater potency in blocking L-type calcium channels compared to its R-counterpart. This stereoselectivity is a critical consideration in understanding the pharmacology of verapamil. Furthermore, the stereoselective metabolism of S-verapamil leads to a complex pharmacokinetic profile that influences its clinical efficacy. The non-stereoselective inhibition of P-glycoprotein adds another layer of complexity to its drug interaction profile. A thorough understanding of the distinct biological significance of the S-enantiomer is paramount for the rational use of verapamil in clinical practice and for the development of future cardiovascular therapies. This guide provides a foundational resource for researchers and drug development professionals to further explore and leverage the unique properties of S-verapamil.

References

- 1. ClinPGx [clinpgx.org]

- 2. Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of steroids and verapamil on P-glycoprotein ATPase activity: progesterone, desoxycorticosterone, corticosterone and verapamil are mutually non-exclusive modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. opendl.ifip-tc6.org [opendl.ifip-tc6.org]

- 9. Negative inotropic properties of isradipine, nifedipine, diltiazem, and verapamil in diseased human myocardial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Accentuated negative inotropism of verapamil after ischaemic intervention in isolated working rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]